molecular formula C4H8N2S B3363649 N-Methyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 10416-51-0

N-Methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B3363649
CAS No.: 10416-51-0
M. Wt: 116.19
InChI Key: KOFXNMVSVWDBKN-UHFFFAOYSA-N
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Description

N-Methyl-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound with the molecular formula C4H8N2S . It is a derivative of the 2-aminothiazole scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for drug discovery due to its wide range of potential pharmacological activities . This specific compound is a dihydrothiazole (or thiazoline), indicating it has a partially saturated ring structure compared to a fully aromatic thiazole. It is typically offered as a salt to improve stability and solubility, common forms being the hydrochloride (C4H9ClN2S) and the hydrobromide (CAS# 15091-25-5, C4H9BrN2S) . The hydrobromide salt has a listed boiling point of 186.8°C at 760 mmHg and a flash point of 66.7°C . Compounds based on the 2-aminothiazole and 4,5-dihydrothiazole core are frequently investigated as key intermediates in organic synthesis and as building blocks for the development of novel molecules with potential biological activity . Researchers value this chemical for constructing more complex structures, exploring structure-activity relationships, and as a potential precursor in developing protease inhibitors and other enzyme-targeting agents . This product is strictly for research purposes and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1,3-thiazolidin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c1-5-4-6-2-3-7-4/h2-3H2,1H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFXNMVSVWDBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1NCCS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-Methyl-4,5-dihydro-1,3-thiazol-2-amine and Analogues

The synthesis of this compound and its related structures is accomplished through various established chemical strategies. These methods primarily involve the formation of the thiazoline (B8809763) heterocyclic system through the cyclization of carefully selected precursors, one-pot multicomponent reactions, and subsequent modifications of the thiazoline ring.

The formation of the 4,5-dihydro-1,3-thiazol-2-amine core often relies on the cyclization of linear precursors that contain the necessary sulfur and nitrogen functionalities. Key strategies include the condensation of thiourea (B124793) derivatives with suitable electrophiles.

A primary and versatile method for synthesizing thiazoline derivatives involves the condensation of thioureas with appropriate bifunctional compounds. N-methylthiourea serves as a crucial building block, providing the N-methylated amine and the thioamide functionality necessary for ring closure.

The reaction of N-substituted thioureas, such as N-methylthiourea, with aromatic methyl ketones in the presence of a halogenating agent like copper(II) bromide facilitates a one-pot α-bromination and subsequent cyclization to yield 2-aminothiazole (B372263) derivatives. clockss.org For example, reacting N-methylthiourea with various aryl methyl ketones can produce N-methyl-4-arylthiazol-2-amines in good yields. clockss.org The general mechanism involves the initial α-halogenation of the ketone, followed by a nucleophilic attack from the sulfur atom of the thiourea, and subsequent intramolecular condensation and dehydration to form the thiazole (B1198619) ring. nih.gov This approach is a variation of the classic Hantzsch thiazole synthesis. nih.gov

Furthermore, substituted thioureas are recognized as essential intermediates for building a variety of heterocyclic compounds, including 2-aminobenzothiazoles. globalresearchonline.net The synthesis of these thiourea precursors, such as substituted phenylthioureas, can be achieved by reacting an intermediate phenylammonium chloride with ammonium (B1175870) thiocyanate. globalresearchonline.net These precursors are then used in cyclization reactions to form the target heterocyclic systems. globalresearchonline.net

Table 1: Synthesis of N-Substituted Thiazole Derivatives from Thioureas and Ketones

Entry Ketone Thiourea Derivative Product Yield (%) Reference
1 Acetophenone N-methylthiourea N-methyl-4-phenylthiazol-2-amine 85 clockss.org
2 4'-Methoxyacetophenone N-methylthiourea 4-(4-methoxyphenyl)-N-methylthiazol-2-amine 88 clockss.org
3 4'-Fluoroacetophenone N-methylthiourea 4-(4-fluorophenyl)-N-methylthiazol-2-amine 82 clockss.org

The Hantzsch synthesis is a cornerstone method for preparing thiazole derivatives, involving the reaction of an α-halocarbonyl compound with a thioamide. nih.govnih.gov To synthesize N-methylated thiazoline derivatives, N-methylthiourea is used as the thioamide component. The reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the haloketone, followed by cyclization. nih.gov

This methodology has been widely applied. For instance, α-haloketones can be reacted with N-acetylguanidine in anhydrous DMF at room temperature to produce corresponding imidazole (B134444) derivatives, showcasing the versatility of α-haloketones as precursors in heterocycle synthesis. nih.gov The reactivity of the α-haloketone is crucial; the presence of the halogen atom adjacent to the carbonyl group creates two electrophilic centers susceptible to nucleophilic attack. nih.govresearchgate.net The synthesis of these α-haloketone precursors is well-documented, with methods including the direct halogenation of enolizable ketones using agents like bromine (Br₂) or N-halosuccinimides. nih.govmdpi.comresearchgate.net

The reaction of 1,2-dibromo-3-isothiocyanatopropane with amines can lead to 1,3-thiazoline derivatives, demonstrating another route using halo-electrophiles for cyclization. nih.gov Similarly, reacting primary amines with carbon disulfide and subsequently with α-haloketones can form thiazole-2-thiones. nih.gov

The reaction between isothiocyanates and amines is a fundamental method for producing thiourea derivatives, which can then be cyclized to form thiazole heterocycles. nih.gov Specifically, the reaction involving phenyl isothiocyanate and aminothiophenols is a classic route to 2-aminobenzothiazoles, which are structural analogues of thiazolines.

One approach involves a copper-catalyzed reaction between 2-bromophenyl isothiocyanate and various amines, which produces a range of 2-aminobenzothiazoles under microwave heating. researchgate.net A metal-free alternative has also been described, where aryl isothiocyanates react with formamides to generate 2-aminobenzothiazoles. documentsdelivered.com The condensation of 2-aminothiophenol (B119425) with various aldehydes under solvent-free conditions also yields 2-arylbenzothiazoles efficiently. researchgate.net These methods highlight the utility of isothiocyanates and aminothiophenols in constructing the benzothiazole (B30560) scaffold, a fused analogue of the thiazole system. The synthesis of the required substituted phenylthiourea (B91264) intermediates often starts from the corresponding amine, which is converted to a thiourea via reaction with an isothiocyanate or ammonium thiocyanate. globalresearchonline.netslideshare.net

One-pot and multicomponent reactions (MCRs) have gained significant attention for the synthesis of thiazoline derivatives due to their efficiency, atom economy, and procedural simplicity. rsc.orgnih.gov These strategies allow for the construction of complex molecules from simple starting materials in a single synthetic operation.

A notable example is the Asinger reaction, a four-component process that combines sulfur, ammonia, and oxo compounds to produce 3-thiazolines. acs.org A modified, one-pot, two-step version of this reaction uses preformed trimethylsilyl-imines to improve efficiency, especially with aromatic aldehydes. acs.org Another multicomponent approach involves the reaction of aryl glyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave irradiation to synthesize trisubstituted thiazoles. nih.gov

For the direct synthesis of 2-aminothiazole derivatives, a facile one-pot method involves reacting aromatic methyl ketones with thiourea or N-substituted thioureas in the presence of copper(II) bromide. clockss.org This process combines α-bromination and cyclization in a single pot. clockss.org Similarly, a three-component reaction between carbon disulfide, a primary amine, and a bromo acylketone under microwave irradiation yields thiazoline analogues in excellent yields. rsc.org Another innovative one-pot synthesis of 2-aminothiazoles uses trichloroisocyanuric acid (TCCA) in the presence of a magnetic nanocatalyst, where TCCA acts as a green source of halogen for the in-situ formation of the α-haloketone intermediate. nih.gov

Table 2: Examples of One-Pot Syntheses for Thiazole/Thiazoline Derivatives

Components Catalyst/Conditions Product Type Reference
Aryl methyl ketone, N-substituted thiourea CuBr₂ 2-Amino-4-arylthiazole clockss.org
Carbon disulfide, primary amine, bromo acylketone Microwave irradiation Thiazoline thioether rsc.org
Aryl glyoxal, aryl thioamide, pyrazolone HFIP, room temperature Pyrazole-linked thiazole acs.org
Isocyanide, amine, sulfur, 2'-bromoacetophenone Aqueous, one-pot 2-Iminothiazoline / 2-Aminothiazole researchgate.net
Acetophenone, thiourea, TCCA Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst 2-Aminothiazole nih.gov

Once the thiazoline ring is formed, it can undergo further chemical transformations to introduce different functionalities or alter its structure. These modifications are crucial for creating diverse analogues for various applications.

One significant transformation is the isomerization of the double bond within the thiazoline ring. For example, certain benzothiazole-substituted 3-thiazolines can be isomerized to the more stable 2-thiazoline system under microwave irradiation in hexafluoroisopropanol (HFIP). acs.org However, this isomerization is not universal and depends heavily on the substituents present on the ring. acs.org

The thiazoline ring can also be functionalized. For example, a 2-aminothiazole core can be reacted with other heterocyclic systems to create hybrid molecules. A reported synthesis involves reacting 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (B2553531) with 4,6-dichloro-2-methylpyrimidine, followed by substitution with various secondary amines to produce a series of potential antiproliferative agents. nih.gov This demonstrates the modification of the 2-amino group of the thiazole ring.

Furthermore, the dihydrothiazole ring itself can be part of more complex transformations. The oxidation of a 4,5-dihydro-1,3,4-thiadiazole ring with hydrogen peroxide leads to the formation of the corresponding 1-oxide, indicating that the sulfur atom in a dihydro-thiadiazole ring system can be selectively oxidized. researchgate.net Although this is on a thiadiazole ring, it suggests that the sulfur in a dihydrothiazole ring could potentially undergo similar oxidative modifications.

Cyclization Reactions of Precursors

Advanced Reaction Pathways and Derivatization

The unique structural features of the 2-amino-4,5-dihydrothiazole core, characterized by an endocyclic imine and an exocyclic amino group, allow for a range of chemical modifications. These reactions are crucial for developing new derivatives and exploring their potential applications.

Nucleophilic Substitution Reactions for Analog Synthesis

The 2-amino group on the dihydrothiazole ring serves as a primary site for nucleophilic attack, facilitating the synthesis of a wide array of derivatives. This functionalization is a common strategy for structural modification. nih.gov For instance, the amino group can be readily acylated with substituted benzamides, heterocyclic amides, or aliphatic amides to introduce diverse functionalities at the C2 position. nih.gov

Another key strategy involves halogenation of the thiazole ring, typically at the 5-position, which then allows for subsequent nucleophilic substitution where the halide is displaced. jocpr.com This two-step protocol of halogenation followed by reaction with a strong nucleophile provides a pathway to 5-substituted-2-aminothiazoles. jocpr.com Nucleophiles such as secondary amines (piperidine, morpholine) or thiourea can be used to displace the halogen, leading to the formation of new C-N or C-S bonds. jocpr.comresearchgate.net The reactivity of the N-methylated amino group in this compound would similarly direct reactions with electrophiles, leading to the formation of various amides and related structures.

The table below summarizes representative nucleophilic substitution reactions for the synthesis of thiazole analogs.

ReactantReagent(s)NucleophileProductYield (%)Ref
2-Amino-4-phenylthiazole1. Br₂/NaHCO₃/DMF1. Piperidine5-(Piperidin-1-yl)-4-phenyl-1,3-thiazol-2-amine89 jocpr.com
2-Amino-4-phenylthiazole2. CuBr₂/Amine/CH₃CN2. Morpholine2-Amino-4-phenyl-5-morpholin-4-yl-thiazole92 jocpr.com
2-Amino-4-methylthiazole (B167648)1. I₂/H₂O/EtOH1. Thiourea5,5'-bis(2-Amino-4-methylthiazole)sulfide78 jocpr.com
2-(Methylsulfanyl)-4,5-dihydrothiazoleMorpholineMorpholine2-Morpholino-4,5-dihydrothiazoleHigh researchgate.net

Oxidative and Reductive Transformations of the Thiazoline Core

The thiazoline core of this compound is susceptible to both oxidative and reductive transformations, which can alter the ring structure and its properties. While the thiazole ring is generally stable, the dihydro- form offers specific reactive sites.

Oxidative reactions can target the sulfur atom. For example, treatment of thiazole derivatives with oxidizing agents can lead to the formation of sulfoxides. In some ring contraction reactions mediated by light and oxygen, the sulfur atom in a related thiadiazine ring is oxidized to a stereogenic sulfoxide. nih.gov This suggests that the sulfur in the dihydrothiazole ring could be similarly oxidized under specific conditions.

Reductive transformations can affect the endocyclic C=N double bond. Catalytic hydrogenation using platinum or reduction with metals in acid are known methods for reducing heterocyclic rings, although the thiazole ring itself shows considerable stability. pharmaguideline.com However, harsh reduction using agents like Raney Nickel can lead to the desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com These methods could potentially reduce the C=N bond in the dihydrothiazole core to yield a thiazolidine (B150603) derivative.

Ring Contraction and Fusion Reactions Involving Dihydrothiazoles

Dihydrothiazoles are valuable synthons for constructing more complex heterocyclic systems through ring contraction and fusion reactions. These reactions often proceed through multi-step pathways, leading to significant increases in molecular complexity.

Ring Fusion Reactions: 2-Aminothiazoles and their dihydro- counterparts can react with bifunctional reagents to form fused ring systems. A common reaction involves condensation with dialkyl acetylenedicarboxylates (like DMAD or DEtAD) to yield thiazolo[3,2-a]pyrimidine derivatives. mdpi.com These reactions can be performed as efficient three-component reactions involving a thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate (B1228247), affording good yields of the fused products. mdpi.com Dihydrothiazoles can also be used to construct thiazole-fused dihydropyrans via formal [4+2] cycloaddition reactions, highlighting their utility in building diverse heterocyclic libraries. acs.org

Ring Contraction Reactions: Ring contraction is a process where a cyclic compound is transformed into a ring with a smaller number of atoms. etsu.edu For thiazole-related structures, these reactions can be induced by various means, including chemical reagents or photochemistry. nih.gov For instance, 3H-Spiro[1,3-thiazole-2,1'-cyclohexanes] have been shown to undergo a novel ring contraction and fusion reaction when treated with triethylamine (B128534) (Et₃N) in refluxing chlorobenzene, yielding 2,3,4,5-tetrahydro-1H-carbazole-6,11-diones. beilstein-journals.orgresearchgate.net This transformation involves a plausible mechanism that includes sulfur extrusion and rearrangement to form the stable carbazole (B46965) products. beilstein-journals.orgresearchgate.net Photochemical methods have also been developed for the ring contraction of saturated heterocycles, which could be applicable to dihydrothiazole derivatives. nih.gov

The table below outlines examples of ring transformation reactions involving thiazole and dihydrothiazole derivatives.

Starting MaterialReagent(s)Reaction TypeResulting StructureRef
4-Methylthiazol-2-amineDimethyl acetylenedicarboxylate (DMAD)Ring FusionMethyl 3-methyl-7-oxo-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate mdpi.com
3H-Spiro[1,3-thiazole-2,1'-cyclohexane] derivativeEt₃N, Chlorobenzene, refluxRing Contraction/Fusion2,3,4,5-Tetrahydro-1H-carbazole-6,11-dione derivative beilstein-journals.orgresearchgate.net
1,2,6-ThiadiazinesVisible light, O₂Photochemical Ring Contraction1,2,5-Thiadiazol-3(2H)-one 1-oxides nih.gov
5-Alkenyl thiazoloneKetones/Aldehydes, PyrrolidineFormal [4+2] CycloadditionThiazole-fused dihydropyrans acs.org

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of this compound derivatives is an important consideration, as the C4 and C5 positions of the dihydrothiazole ring can be chiral centers. Achieving stereocontrol in the synthesis of such molecules is a key challenge.

One approach to obtaining enantiomerically enriched products is through the use of chiral catalysts. For example, in photomediated ring contraction reactions, the use of a chiral phosphoric acid catalyst like (R)-TRIP can induce enantioselectivity in the ring-closing step, leading to the formation of a product with a high enantiomeric ratio. nih.gov This strategy circumvents the difficulty of controlling the stereochemistry of radical intermediates by influencing the cyclization of an achiral intermediate. nih.gov

The synthesis of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, which are structurally related to the core of interest, often involves cyclization reactions where the stereochemistry of the starting material (e.g., cysteine) dictates the stereochemistry of the final product. nih.gov Such substrate-controlled approaches are fundamental in stereoselective synthesis. While specific stereoselective syntheses for this compound are not extensively detailed in the provided context, these general principles of catalyst- and substrate-controlled reactions would be the primary methods employed to achieve stereoselectivity.

Spectroscopic and Structural Characterization in Research Contexts

Advanced Spectroscopic Techniques for Elucidation

The definitive structural confirmation of N-Methyl-4,5-dihydro-1,3-thiazol-2-amine in a research context would rely on the combined application of NMR and MS, among other techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Applications in Structural Assignments

The proton NMR (¹H NMR) spectrum would be expected to show distinct signals for the protons of the methyl group and the two methylene (B1212753) groups of the dihydrothiazole ring. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
N-CH₃ 2.8 - 3.2 Singlet 3H
S-CH₂- 3.2 - 3.6 Triplet 2H

The N-methyl protons would appear as a singlet, while the adjacent methylene groups in the ring would likely appear as triplets due to coupling with each other.

¹³C NMR for Carbon Framework Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (ppm)
N-C H₃ 30 - 35
S-C H₂- 35 - 45
N-C H₂- 50 - 60

The spectrum would be expected to show four distinct signals corresponding to the methyl carbon, the two methylene carbons in the ring, and the quaternary carbon of the C=N double bond.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides basic structural information, two-dimensional (2D) NMR techniques would be essential for unambiguous assignment.

COSY (Correlation Spectroscopy): Would confirm the coupling between the two methylene groups in the dihydrothiazole ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation between the N-methyl protons and the C=N carbon, providing definitive evidence for the N-methylation site.

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise mass of the molecular ion, which allows for the calculation of the elemental formula with high accuracy.

Predicted HRMS Data

Ion Calculated Exact Mass

The observation of a molecular ion with this exact mass would strongly support the chemical formula C₄H₉N₂S⁺. The fragmentation pattern in the MS/MS spectrum would provide further structural confirmation, likely showing losses of fragments corresponding to the methyl group and parts of the dihydrothiazole ring.

LC-MS and GC-MS for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques crucial for the separation, identification, and quantification of this compound within complex mixtures. The choice between LC-MS and GC-MS often depends on the compound's volatility and thermal stability.

In research, LC-MS/MS (tandem mass spectrometry) is particularly suitable for analyzing related thiazolidine (B150603) structures in biological matrices like plasma. researchgate.net For instance, a method for a complex thiazolidine derivative involved sample deproteinization followed by chromatographic separation on a specialized column, demonstrating the technique's ability to handle challenging samples. researchgate.netresearchgate.net The analysis of structurally similar compounds, such as 2-Amino-5-methylthiazole, has been achieved using mixed-mode columns that employ both reversed-phase and ion-exchange mechanisms, which is compatible with LC-MS. helixchrom.com

GC-MS is also a viable method, though it may require a derivatization step to increase the volatility and thermal stability of polar compounds like this compound. A GC-MS assay designed for a complex pyridoxal (B1214274) 5'-phosphate-cysteine adduct, which also contains a thiazolidine ring, successfully identified and quantified the compound in human plasma after a derivatization procedure. researchgate.net The analysis of 4(5)-Methylimidazole, which shares challenges of high polarity and being less responsive to UV detection, further underscores the utility of GC-MS and LC-MS in characterizing such molecules. mdpi.com

Technique Application for this compound Analysis Key Considerations Relevant Findings in Related Compounds
LC-MS/MS Separation and quantification in biological fluids and reaction mixtures.High specificity and sensitivity; no derivatization usually required.Successfully quantified a thiazolidine derivative in human plasma with a limit of quantification of 0.25 µmol/L. researchgate.net
GC-MS Identification and quantification, particularly of volatile impurities or after derivatization.May require derivatization to improve volatility.A derivatized thiazolidine-containing metabolite was identified and quantified in human plasma. researchgate.net
Mixed-Mode HPLC High-efficiency separation from precursors and related impurities.Can be coupled with MS for identification; provides unique selectivity.Separated 7 related amine compounds, including a methylthiazole, within 5 minutes. helixchrom.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. The presence of the N-methyl group gives rise to a unique and diagnostically useful C-H symmetric stretching peak at a relatively low wavenumber, typically in the range of 2800-2780 cm⁻¹. spectroscopyonline.com This peak helps distinguish it from other amine structures. spectroscopyonline.com As a secondary amine, a single N-H stretching peak is anticipated between 3320 and 3280 cm⁻¹ for saturated amines. spectroscopyonline.com Another characteristic feature of secondary amines is the N-H wagging vibration, which appears in the 750-700 cm⁻¹ region. spectroscopyonline.com

Other significant vibrations include the C=N (imine) stretch of the thiazoline (B8809763) ring, C-N stretching, and various deformations of the dihydrothiazole ring skeleton. Studies on related molecules like 2-amino-4-methylthiazole (B167648) have used both experimental and theoretical calculations to assign these complex vibrational modes. mdpi.comsemanticscholar.org

Functional Group / Moiety Vibrational Mode Expected Wavenumber (cm⁻¹) Source/Comment
Secondary AmineN-H Stretch3320 - 3280A single peak characteristic of R₂N-H. spectroscopyonline.com
N-Methyl GroupSymmetric C-H Stretch2800 - 2780Sharp, medium intensity peak; highly characteristic. spectroscopyonline.com
Thiazoline RingC=N Stretch~1650Indicates the endocyclic imine group.
Thiazole (B1198619) Ring SkeletonRing Vibrations1550 - 1200Complex bands related to C-C and C-N stretching within the ring. researchgate.net
Secondary AmineN-H Wag750 - 700Out-of-plane bending vibration. spectroscopyonline.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the primary chromophore responsible for UV absorption is the endocyclic imine (C=N) group within the dihydrothiazole ring.

The spectrum is expected to show absorptions corresponding to n→π* and π→π* electronic transitions. The n→π* transition involves the promotion of a non-bonding electron (from the nitrogen or sulfur heteroatoms) to an anti-bonding π* orbital, which typically results in a weak absorption band at a longer wavelength. The π→π* transition, involving the promotion of an electron from a π bonding orbital to an anti-bonding π* orbital, is more intense and occurs at a shorter wavelength.

Experimental and theoretical studies on related thiazole and thiazolidinone derivatives confirm these types of transitions. For example, a substituted thiazolidin-4-one showed absorption peaks at 348 nm and 406 nm, which were assigned based on theoretical calculations involving HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) transitions. scielo.org.za Research on 4-methyl-5-thiazoleethanol (B42058) also involved the analysis of its UV-vis spectrum to understand its electronic properties. researchgate.net The exact position and intensity of absorption bands for this compound would be influenced by the solvent polarity and the specific electronic environment of the chromophore.

X-ray Crystallography for Solid-State Structural Determination

In studies of related heterocyclic systems, such as 5-arylimino-1,3,4-thiadiazole derivatives, single-crystal X-ray diffraction was essential to unambiguously prove the molecular structure, confirm the regiochemistry of reactions, and establish the dominant tautomeric form in the solid state. nih.gov This highlights the power of crystallography to resolve structural ambiguities that other spectroscopic methods may not be able to. For this compound, an X-ray crystal structure would provide conclusive evidence for its conformation and tautomeric state.

Molecular Conformation and Tautomerism Analysis

The structural analysis of this compound involves two key aspects: the tautomeric form of the 2-amino-thiazoline system and the conformation of the five-membered ring.

Tautomerism: The compound can exist in two primary tautomeric forms: the amino form (this compound) and the imino form (N-Methyl-1,3-thiazolidin-2-ylideneamine). Theoretical studies on the related 2-amino-4-methylthiazole molecule indicate that the amino tautomer is significantly more stable. mdpi.comsemanticscholar.org This preference is attributed to the stabilization afforded by the endocyclic C=N double bond within the ring. mdpi.com It is therefore highly probable that this compound exists predominantly in the amino form.

Conformation: The 4,5-dihydro-1,3-thiazole ring is not planar. To minimize torsional strain and van der Waals interactions between adjacent atoms, the five-membered ring adopts a puckered conformation. This is typically an "envelope" or "twist" conformation, where one or two atoms deviate from the plane formed by the other atoms in the ring. X-ray crystallography would be the ideal method to determine the exact solid-state conformation.

Computational and Theoretical Investigations

In Silico Prediction of Physico-Chemical Parameters Relevant to Biological Studies

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. For this compound and its derivatives, computational tools are used to estimate key physicochemical parameters that are relevant to their biological fate. These predictions help in identifying candidates with favorable drug-like properties.

Studies on related 2-aminothiazole (B372263) and thiazolidine (B150603) derivatives provide insight into the types of parameters that are commonly evaluated:

Molecular Weight (MW): This fundamental property affects various aspects of drug disposition.

Lipophilicity (iLOGP): The octanol/water partition coefficient is a primary determinant of a molecule's solubility and permeability across biological membranes.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs and HBAs in a molecule influences its solubility and binding characteristics.

Number of Rotatable Bonds (RB): This parameter is related to the conformational flexibility of a molecule, which can impact its binding to a target.

These parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound. For instance, a study on 2-amino thiazole (B1198619) derivatives designed as potential anticancer agents involved the calculation of MW, RB, HBD, HBA, iLOGP, and TPSA to ensure they fell within acceptable ranges for oral bioavailability. researchgate.net Similarly, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for other thiazole derivatives have been used to validate their potential as orally bioavailable drug candidates. nih.gov

Table 2: Predicted Physicochemical Properties for Designed 2-Amino Thiazole Derivatives

ParameterDescriptionTypical Predicted Range for Drug-like CompoundsReference(s)
Molecular Weight (MW)The sum of the atomic weights of the atoms in a molecule.< 500 g/mol researchgate.net
iLOGPThe logarithm of the octanol/water partition coefficient.< 5 researchgate.net
Hydrogen Bond Donors (HBD)The number of hydrogen atoms attached to electronegative atoms (N, O).< 5 researchgate.net
Hydrogen Bond Acceptors (HBA)The number of electronegative atoms (N, O).< 10 researchgate.net
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.< 140 Ų researchgate.net
Rotatable Bonds (RB)The number of bonds that allow free rotation around themselves.< 10 researchgate.net

Biological Activity and Mechanistic Studies

Antimicrobial Efficacy Investigations (In Vitro and In Vivo Animal Models)

Thiazole (B1198619) derivatives have been extensively studied for their potential to combat microbial infections. researchgate.netnih.gov The inherent properties of the thiazole nucleus contribute to a broad spectrum of antimicrobial activities. nih.gov

Antibacterial Activity against Pathogenic Strains

Derivatives of the thiazole family have demonstrated notable efficacy against a range of pathogenic bacteria. Studies have shown that compounds containing the thiazole ring exhibit activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For instance, certain 2-aminothiazole (B372263) derivatives have been synthesized and screened for their in vitro antimicrobial activity against strains such as Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Streptococcus aureus. researchgate.net

Lipid-like derivatives of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole have also been shown to possess strong antimicrobial activity. rsc.org In some studies, newly synthesized thiazole derivatives showed marked activity against Bacillus cereus and Pseudomonas aeruginosa. researchgate.net The introduction of halogen substituents on the phenyl ring of related 1,3,4-thiadiazole (B1197879) moieties has been found to enhance antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound Class Bacterial Strain Activity/Result Reference
2-Amino-4-phenyl-1,3-thiazole derivatives Bacillus subtilis Active researchgate.net
2-Amino-4-phenyl-1,3-thiazole derivatives Escherichia coli Active researchgate.net
Bis[2-amino-4-phenyl-5-thiazolyl] disulfides Bacillus cereus Marked activity researchgate.net
Bis[2-amino-4-phenyl-5-thiazolyl] disulfides Pseudomonas aeruginosa Marked activity researchgate.net
Halogenated 1,3,4-thiadiazole derivatives Staphylococcus aureus Good inhibitory effects nih.gov
Halogenated 1,3,4-thiadiazole derivatives Bacillus subtilis Good inhibitory effects nih.gov

Antifungal Activity against Fungal Species

The antifungal potential of thiazole-containing compounds is well-documented. nih.govnih.gov Research has demonstrated the efficacy of these derivatives against various fungal species. For example, 2-amino-4,5-diarylthiazole derivatives have shown moderate to excellent anti-Candida albicans activity, with some compounds exhibiting potency similar to the standard drug fluconazole. nih.gov

Other studies have screened new thiazole derivatives against fungi such as Aspergillus niger, Aspergillus flavus, and Fusarium oxysporum, with some compounds displaying significant activity. researchgate.net The presence of oxygenated substituents on related thiadiazole structures appears to confer notable antifungal properties against A. niger and C. albicans. nih.gov Furthermore, a series of N-acyl-N-arylalanines incorporating a 1,2,3-thiadiazole (B1210528) fragment showed moderate antifungal activity against Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum in vitro. mdpi.com

Table 2: Antifungal Activity of Selected Thiazole Derivatives

Compound Class Fungal Species Activity/Result Reference
2-Amino-4,5-diarylthiazole derivatives Candida albicans MIC80 = 9 μM nih.gov
2-Substituted thiazolidinone derivatives Aspergillus niger Active researchgate.net
2-Substituted thiazolidinone derivatives Aspergillus flavus Active researchgate.net
Oxygenated 1,3,4-thiadiazole derivatives Aspergillus niger Significant activity nih.gov
Oxygenated 1,3,4-thiadiazole derivatives Candida albicans Significant activity nih.gov
1,2,3-Thiadiazole derivatives Botrytis cinerea Moderate activity mdpi.com

Antiviral Properties

The thiazole scaffold is a key component in compounds investigated for antiviral activity. nih.gov Research into novel aminothiazole derivatives has revealed significant activity against influenza A strains, with some compounds showing efficacy comparable to oseltamivir (B103847) and amantadine. mdpi.com Additionally, derivatives of the related 2-amino-1,3,4-thiadiazole (B1665364) structure have been tested against the Hepatitis B virus (HBV). nih.gov Other studies on 4-thiazolidinones, which incorporate a thiazole ring, showed some antiviral activity against various DNA and RNA viruses, although they were not active against influenza or HIV in the tested models. researchgate.net

Mechanisms of Antimicrobial Action (e.g., Cell Wall Synthesis Inhibition, Target Modulation)

The antimicrobial action of thiazole derivatives is attributed to their ability to interact with various biological targets. nih.gov One proposed mechanism for antifungal activity involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.govmdpi.com For antibacterial action, docking studies have suggested that some thiazole derivatives may act by inhibiting MurB, an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com Furthermore, the broader class of thiazole derivatives is known to exhibit kinase inhibitory activity, which can disrupt essential signaling pathways in microbes. nih.gov

Anticancer and Antiproliferative Research (In Vitro Cell Line Studies)

Thiazole derivatives have garnered significant attention for their potential as anticancer agents due to their high affinity for various biological targets involved in cancer development. nih.gov

Cytotoxicity against Various Cancer Cell Lines

A substantial body of research has evaluated the cytotoxic effects of thiazole-based compounds against a wide range of human cancer cell lines. nih.govnih.gov These studies have consistently demonstrated the potential of this chemical class to inhibit the proliferation of tumor cells.

For example, newly synthesized thiazole derivatives have been screened against multiple tumor cell lines, with several compounds showing promising activity. nih.gov Specific derivatives have exhibited potent antiproliferative effects against breast cancer (MCF-7), liver cancer (HepG2), lung cancer (A549), and cervical cancer (HeLa) cell lines. nih.govmdpi.com In one study, a thiazole derivative was found to be particularly active against MCF-7 and HepG2 cells, with IC₅₀ values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.com Another investigation highlighted a derivative with potent activity against HeLa cells, showing an IC₅₀ value of 1.6 ± 0.8 µM. nih.gov The cytotoxicity of these compounds is often attributed to the presence of the thiazole ring, which contains both sulfur and nitrogen atoms. mdpi.com

Table 3: Cytotoxicity of Selected Thiazole Derivatives Against Cancer Cell Lines

Compound Class/Derivative Cancer Cell Line Cell Line Origin IC₅₀ Value (µM) Reference
Thiazole derivative (Compound 4c) MCF-7 Breast Cancer 2.57 ± 0.16 mdpi.com
Thiazole derivative (Compound 4c) HepG2 Liver Cancer 7.26 ± 0.44 mdpi.com
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl) derivative (Compound 27) HeLa Cervical Cancer 1.6 ± 0.8 nih.gov
N-(5-benzyl-4-(tert-butyl) thiazol-2-yl) derivative (Compound 27) A549 Lung Cancer Strong Activity nih.gov
4β-(thiazol-2-yl) amino-podophyllotoxin (Compound 46b) A549 Lung Cancer 0.16 ± 0.06 nih.gov
4β-(thiazol-2-yl) amino-podophyllotoxin (Compound 46b) HepG2 Liver Cancer 0.13 ± 0.05 nih.gov
Thiazole derivative (Compound 32) Bcl-2 Jurkat Leukemia 34.77 nih.gov
Thiazole derivative (Compound 32) A-431 Skin Carcinoma 34.31 nih.gov

Apoptosis Induction Pathways

Derivatives of the 2-aminothiazole core have been shown to induce apoptosis, or programmed cell death, which is a critical process for maintaining tissue homeostasis. nih.gov Research indicates that these compounds can trigger apoptosis through both the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. nih.gov The intrinsic pathway, in particular, has been a focal point of study. For instance, treatment of cancer cell lines such as HepG2 and MCF-7 with related 1,3,4-thiadiazole derivatives led to a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9, which are key indicators of the mitochondrial apoptotic pathway being activated. nih.gov Further evidence supporting the involvement of the intrinsic pathway comes from studies on analogous compounds which demonstrate an upregulation of the p53 tumor suppressor protein, release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and the effector caspase-3. nih.gov

Cell Cycle Modulation

The N-Methyl-4,5-dihydro-1,3-thiazol-2-amine structure is a component of molecules that can modulate the cell cycle, a fundamental process for cell proliferation. Studies on structurally related 1,3,4-thiadiazole derivatives have shown they can cause cell cycle arrest. nih.gov Specifically, these compounds were found to halt the cell cycle at the S and G2/M phases in HepG2 and MCF-7 cancer cells, respectively. nih.gov The mechanism for such activity is often linked to the inhibition of key cell cycle regulators. The thiazole core is found in molecules that act as inhibitors of cyclin-dependent kinases (CDKs), such as CDK1 and CDK2, which are essential for the progression of the cell cycle. nih.gov

Enzyme and Receptor Interaction Studies

Inhibition of Key Metabolic Enzymes (e.g., 11β-HSD1, MAO-B)

The thiazole scaffold is integral to the development of inhibitors for crucial metabolic enzymes.

11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1): This enzyme is involved in regulating glucocorticoid levels at the tissue level. nih.gov Derivatives based on the 2-aminothiazol-4(5H)-one structure have demonstrated notable inhibitory activity against 11β-HSD1. nih.gov For example, a derivative containing a spiro system of thiazole and cyclohexane (B81311) rings showed a 54.53% inhibition of 11β-HSD1 at a concentration of 10 µM. nih.gov Studies comparing 2-(isopropylamino)thiazol-4(5H)-one derivatives with their 2-(methylamino)thiazol-4(5H)-one counterparts indicate similar ranges of activity. nih.gov

Table 1: Inhibition of 11β-HSD Isozymes by 2-(Isopropylamino)thiazol-4(5H)-one Derivatives

Compound Derivative% Inhibition of 11β-HSD1 (at 10 µM)% Inhibition of 11β-HSD2 (at 10 µM)Reference
Spiro (thiazole-cyclohexane) derivative54.53%17.35% nih.gov
Ethyl group at C-5-47.08% nih.gov
n-Propyl group at C-5-54.59% nih.gov

Monoamine Oxidase B (MAO-B): Selective inhibition of MAO-B is a key strategy in the treatment of neurodegenerative disorders. nih.govresearchgate.net Various heterocyclic compounds containing thiazole or similar motifs have been identified as potent and selective MAO-B inhibitors. researchgate.net These inhibitors are often reversible and competitive. nih.govacs.org For example, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been shown to be selective and reversible inhibitors of human MAO-B. researchgate.net Other related structures have also demonstrated high efficacy. acs.orgmdpi.com

Table 2: MAO-B Inhibition by Structurally Related Compounds

Inhibitor ClassPotencySelectivityReference
5-hydroxy-2-methyl-chroman-4-oneIC₅₀ = 3.23 µM~4-fold vs MAO-A nih.gov
Acylhydrazone derivative (ACH10)Kᵢ = 0.097 µMSelective for MAO-B acs.org
4-(2-methyloxazol-4-yl)benzenesulfonamideIC₅₀ = 3.47 µMSelective for MAO-B mdpi.com

Modulatory Effects on Signaling Pathway Components (e.g., Src Kinase, Carbonic Anhydrases)

The core structure is found in molecules that modulate important cellular signaling components.

Src Kinase: The 2-aminothiazole moiety has been identified as a novel template for inhibitors of the Src family of kinases. nih.gov This discovery path led to the development of potent pan-Src inhibitors with nanomolar to subnanomolar potencies in both biochemical and cellular assays. nih.gov

Carbonic Anhydrases (CAs): Thiazole-containing compounds have demonstrated the ability to both inhibit and activate various isoforms of carbonic anhydrase, a family of metalloenzymes crucial for numerous physiological processes. rsc.orgmdpi.com Certain thiazole derivatives show inhibitory potential against the CA-II isoform, with kinetic studies revealing concentration-dependent inhibition. rsc.org For instance, one morpholine-based thiazole derivative displayed a Ki value of 9.64 ± 0.007 μM against bovine CA-II. rsc.org Conversely, other derivatives, such as (hetero)aryl substituted thiazol-2,4-yl compounds, have been identified as activators of human CA isoforms, with some showing selectivity for CA VII over CA I and II. mdpi.com

Table 3: Modulation of Carbonic Anhydrase (CA) by Thiazole Derivatives

Compound ClassEffectTarget Isoform(s)Potency (Kᵢ or Kₐ)Reference
Morpholine based thiazolesInhibitionBovine CA-IIKᵢ = 9.64 µM rsc.org
2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamideInhibitionhCA II, hCA VIIKᵢ in the range of 37.6-577.6 nM semanticscholar.org
(Hetero)aryl substituted thiazol-2,4-yl derivativesActivationhCA I, II, VIISelective for hCA VII mdpi.com

Receptor Binding and Activation Profiling (e.g., Dopamine (B1211576) Receptors)

The thiazole scaffold is a component of ligands designed to target G-protein-coupled receptors, most notably dopamine receptors. The dopamine D2-like receptor family (D2R, D3R, D4R) is a significant target for antipsychotic treatments. nih.govmdpi.com Achieving selectivity for the D3 receptor over the highly homologous D2 receptor is a key goal in drug discovery to potentially improve therapeutic outcomes. nih.gov Research on conformationally-flexible benzamide (B126) scaffolds, which can be linked to heterocyclic systems, has led to the discovery of ligands with very high affinity and selectivity for the D3 receptor. semanticscholar.org One such compound demonstrated a Kᵢ value of 0.67 nM for the human D3 receptor, with approximately 129-fold selectivity over the D2 receptor. semanticscholar.org

Table 4: Binding Affinity of a D3-Selective Benzamide Ligand

LigandReceptorBinding Affinity (Kᵢ)Selectivity (D2/D3)Reference
HY-3-24Human D3R0.67 ± 0.11 nM~129-fold semanticscholar.org
Human D2R86.7 ± 11.9 nM

Anti-inflammatory Investigations (In Vitro and In Vivo Animal Models)

Derivatives containing the thiazole or thiazolidinone core have been extensively investigated for their anti-inflammatory properties through both in vitro assays and in vivo animal models.

In Vitro Studies: In laboratory settings, these compounds have been shown to act via multiple mechanisms. A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were identified as a novel class of selective cyclooxygenase-1 (COX-1) inhibitors, with some demonstrating an inhibitory effect superior to the reference drug naproxen. mdpi.com Other thiazole-based derivatives have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in RAW264.7 macrophage cells. rsc.org

In Vivo Studies: The anti-inflammatory potential of these compounds has been confirmed in animal models. A 2-aminothiazole derivative demonstrated efficacy in an acute murine model of inflammation by reducing TNFα production and also proved effective in a chronic rat model of adjuvant-induced arthritis. nih.gov Another study using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, found that synthesized 1,3,4-thiadiazole derivatives exhibited promising anti-inflammatory activity when compared to the standard drug Diclofenac sodium. researchgate.net

Table 5: Summary of Anti-inflammatory Investigations

ModelCompound ClassKey FindingReference
In Vitro (COX/LOX Assay)5-Methylthiazole-Thiazolidinone conjugatesIdentified as selective COX-1 inhibitors. mdpi.com
In Vitro (LPS-induced RAW264.7 cells)Indole-benzimidazole-thiazole derivativesInhibited production of NO, IL-6, and TNF-α. rsc.org
In Vivo (Murine acute inflammation)2-Aminothiazole derivative (12m)Reduced TNFα levels. nih.gov
In Vivo (Rat adjuvant arthritis)2-Aminothiazole derivative (12m)Demonstrated oral efficacy in a chronic model. nih.gov
In Vivo (Rat paw edema)1,3,4-Thiadiazole derivativesShowed promising activity vs. Diclofenac. researchgate.net

Antitubercular Activity against Mycobacterium Strains (In Vitro)

Currently, there is a lack of specific scientific literature detailing the in vitro antitubercular activity of the compound this compound against various Mycobacterium strains. While the broader class of 2-aminothiazole derivatives has been a subject of interest in the development of new antitubercular agents, specific data on the N-methylated and dihydrogenated form of the thiazole ring, as specified, is not available in the reviewed scientific papers. researchgate.netnih.govnih.govplos.orgbohrium.com

Research in this area has largely concentrated on substituted 2-aminothiazoles, which are aromatic heterocyclic compounds. researchgate.netnih.govnih.gov For instance, studies have explored how different substitutions on the 2-amino group and the C4 position of the thiazole ring influence the antimycobacterial potency. nih.govplos.org These investigations have led to the identification of several promising 2-aminothiazole derivatives with significant activity against Mycobacterium tuberculosis. nih.govnih.gov However, these findings are related to the aromatic thiazole scaffold and not the saturated 4,5-dihydrothiazole system of the specified compound.

The general class of 2-aminothiazoles has been recognized for its potential in targeting Mycobacterium tuberculosis. researchgate.netplos.org The structural similarities of some 2-aminothiazole analogs to compounds like thiolactomycin, which is involved in mycolic acid biosynthesis, have made them attractive candidates for further investigation. researchgate.net Despite this, the absence of direct experimental data for this compound means that no specific minimum inhibitory concentration (MIC) values or detailed research findings can be presented for its antitubercular activity.

Data Table: Antitubercular Activity of this compound against Mycobacterium Strains (In Vitro)

Mycobacterium StrainMinimum Inhibitory Concentration (MIC)Research Findings
M. tuberculosis H37RvData Not AvailableNo specific studies found.
Other Mycobacterium StrainsData Not AvailableNo specific studies found.

Antioxidant Activity Profiling

Similar to the antitubercular data, there is a notable absence of specific research profiling the antioxidant activity of this compound in the current scientific literature. The antioxidant properties of the broader family of 2-aminothiazole derivatives have been investigated, revealing that certain structural features can contribute to free radical scavenging and other antioxidant mechanisms. aip.org

For example, studies on various aminothiazole derivatives have demonstrated their capacity to act as antioxidants in different in vitro assays. aip.org These studies often correlate the antioxidant potential with the presence of specific substituent groups on the thiazole ring. However, these investigations have focused on the aromatic 2-aminothiazole scaffold. The specific antioxidant profile of the saturated 4,5-dihydrothiazole ring system, particularly with an N-methyl substituent on the amino group, has not been detailed in the available research.

Therefore, without direct experimental evidence from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging, or other relevant antioxidant assays for this compound, a detailed profiling of its antioxidant activity cannot be provided.

Data Table: Antioxidant Activity Profile of this compound

Antioxidant AssayIC50 / % InhibitionResearch Findings
DPPH Radical ScavengingData Not AvailableNo specific studies found.
ABTS Radical Cation ScavengingData Not AvailableNo specific studies found.
Other Assays (e.g., FRAP, ORAC)Data Not AvailableNo specific studies found.

Structure Activity Relationship Sar Studies and Derivative Design

Systematic Modification of N-Methyl-4,5-dihydro-1,3-thiazol-2-amine Scaffold

The this compound core, also known as a 2-amino-2-thiazoline (B132724) scaffold, serves as a versatile template for chemical modification. wikipedia.org Researchers have explored substitutions at the exocyclic nitrogen atom and various positions on the thiazoline (B8809763) ring to probe the structural requirements for biological activity.

The substituent attached to the exocyclic amino group of the 2-aminothiazoline ring plays a critical role in modulating biological activity. The nature of this substituent can influence the molecule's polarity, steric profile, and hydrogen-bonding capacity, thereby affecting its interaction with biological targets.

Acylation: The introduction of acyl groups, such as chloroacetyl or chloropropionyl, onto the amino group serves as a common synthetic strategy to create intermediates for further derivatization. mdpi.com Subsequent reaction with various amines, like 4-hydroxy-piperidine or N-methyl-piperazine, has led to compounds with anti-inflammatory and antioxidant activities. mdpi.com

Aryl and Heteroaryl Groups: The attachment of aromatic or heteroaromatic rings can significantly impact activity. For example, in a series of related thiazole (B1198619) derivatives, the presence of a substituted phenyl ring on the amide nitrogen was found to be important for activity. scielo.br

Schiff Base Formation: Condensation of the 2-amino group with various aldehydes to form Schiff bases is another widely used strategy. In a series of thiazole derivatives, Schiff bases formed with 3,4,5-trimethoxybenzaldehyde (B134019) exhibited notable antibacterial and antifungal properties, with electron-withdrawing groups on a phenyl ring at the C4-position of the thiazole enhancing this activity. mdpi.com

The table below illustrates how different N-substituents on related thiazole scaffolds influence their biological effects.

ScaffoldN-SubstituentResulting Biological Activity
2-Amino-4-phenyl-thiazoleBenzamide (B126) Derivatives (e.g., with chloro, dinitro groups)Good antimicrobial activity, particularly against E. coli. scielo.br
2-Amino-thiazoleSchiff base with 3,4,5-trimethoxybenzaldehydeAntibacterial and antifungal activity. mdpi.com
2-Chloroacetamido thiazoleN-methyl-piperazine (via substitution)Anti-inflammatory and antioxidant activity. mdpi.com

This table is generated based on data from related thiazole structures to illustrate the principle of N-substitution effects.

Modifications to the dihydrothiazole ring itself, specifically at the C4 and C5 positions, are pivotal in defining the molecule's interaction with target proteins. The size, electronics, and stereochemistry of these substituents can fine-tune binding affinity and selectivity.

C4-Substituents: The introduction of substituted phenyl groups at the C4 position is a common strategy. For instance, in a series of thiazolylhydrazine derivatives, a 4-chlorophenyl group at the C4 position of the thiazole ring resulted in a compound with potent and selective MAO-A inhibitory activity. mdpi.com The presence of electron-withdrawing groups like chloro or bromo at the para-position of a C4-phenyl ring has been shown to be essential for antimicrobial activity in other thiazole series. mdpi.com

C5-Substituents: The C5 position is also a key site for modification. In certain thiazole derivatives developed as anticancer agents, substitutions at the C5 position with groups like 4-chlorophenyl or 2,4-dichlorophenyl were linked to remarkable efficacy against cancer cell lines. nih.gov In another study, the presence of a C5-isopropyl group was a feature of a thiazole derivative investigated for its supramolecular structure. researchgate.net

Fused Ring Systems: An alternative approach involves fusing the C4 and C5 positions into a larger ring system. For example, using dimedone as a starting material leads to 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives, where the C4 and C5 atoms are part of a cyclohexene (B86901) ring. researchgate.net This rigidifies the structure and has led to the discovery of compounds with significant anti-tumor and kinase inhibition activity. researchgate.net

PositionSubstituentScaffold TypeObserved Effect
C44-ChlorophenylThiazolylhydrazinePotent and selective MAO-A inhibition. mdpi.com
C4Phenyl4,5-disubstituted-thiazolyl amideCrucial for high in vivo anti-inflammatory activity. mdpi.com
C54-ChlorophenylThiazoleRemarkable efficacy against cancer cell lines. nih.gov
C4/C5Fused cyclohexene ring (from Dimedone)4,5,6,7-tetrahydrobenzo[d]thiazoleHigh inhibition of tumor cell lines. researchgate.net

This table provides examples of substitutions on the thiazole/thiazoline ring and their impact on biological activity.

The degree of saturation in the thiazole ring—comparing the aromatic thiazole with the 4,5-dihydrothiazole (thiazoline)—has a profound effect on the molecule's properties and biological interactions.

Aromaticity and Planarity: The aromatic thiazole ring is planar, which can facilitate π-π stacking interactions with aromatic residues in a protein's binding site. Its aromatic nature also makes it relatively stable and influences its electronic properties. nih.gov

Conformational Flexibility: The 4,5-dihydrothiazole ring is non-aromatic and non-planar. wikipedia.org This introduces conformational flexibility, allowing the molecule to adopt different three-dimensional shapes to fit into a binding pocket. This flexibility can be advantageous for optimizing interactions with a non-planar binding surface. The reduced aromaticity in the dihydro form may also alter its metabolic stability.

Binding Interactions: The choice between a thiazole and a thiazoline can determine the types of interactions formed. While the planar thiazole is ideal for stacking, the puckered thiazoline ring can position its substituents in specific spatial orientations (axial or equatorial), which can be critical for precise interactions with a receptor. The nitrogen and sulfur heteroatoms in both rings are key sites for hydrogen bonding and coordination.

Identification of Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For derivatives of the this compound scaffold, key pharmacophoric features have been identified through various studies.

In the context of MAO-A inhibitors based on a related 2-{2-[4-(4-methylpiperazin-1-yl)benzylidene]hydrazinyl}thiazole scaffold, molecular modeling studies have helped elucidate the crucial binding modes. mdpi.com The essential features include:

Hydrogen Bond Acceptor/Donor: The thiazole nitrogen and the exocyclic amino/hydrazinyl group are critical hydrogen bond acceptors and donors, respectively.

Hydrophobic/Aromatic Regions: A substituted phenyl ring at the C4 position of the thiazole often interacts with a hydrophobic cavity in the target enzyme.

Specific Linkers: The linker between the core and other moieties, such as a benzylidenehydrazine (B8809509) group, is essential for correctly positioning the molecule within the active site. mdpi.com

For many biologically active thiazoles, the thiazole ring itself, along with specific substitutions, forms the core of the pharmacophore, essential for activity. nih.gov

Development of Lead Compounds for Biological Research

The this compound scaffold and its aromatic counterparts have served as starting points for the development of numerous lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure/activity characteristics.

Anticancer Agents: A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). nih.gov Medicinal chemistry optimization led to an orally bioavailable lead compound with remarkable selectivity that showed significant tumor growth inhibition in mouse xenograft models, marking it as a clinical development candidate. nih.gov

Antitubercular Agents: In a search for new antituberculosis drugs, a series of 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]-dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives were synthesized. One compound, in particular, showed 90% inhibition of M. tuberculosis growth in primary screening, identifying it as a promising lead for further investigation. researchgate.net

Design Strategies for Enhanced Selectivity and Potency

The rational design of derivatives aims to maximize potency against the desired target while minimizing effects on other targets to reduce side effects.

Structure-Based Design: When the 3D structure of the biological target is known, researchers can use molecular docking to design molecules that fit precisely into the active site. This approach was used to understand the binding of thiazolylhydrazine derivatives to MAO-A, helping to rationalize the high activity of compounds with specific substitutions, such as a 4-chloro substituent on the C4-phenyl ring. mdpi.com

Bioisosteric Replacement: This strategy involves replacing one functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic properties. For example, replacing a phenyl ring with a different aromatic heterocycle could enhance selectivity or alter metabolic pathways.

Conformational Constraint: Introducing rigidity into a molecule, for instance by creating fused ring systems like the 4,5,6,7-tetrahydrobenzo[d]thiazoles, can lock the molecule into its bioactive conformation. researchgate.net This reduces the entropic penalty of binding and can lead to a significant increase in potency and selectivity.

Applications in Advanced Organic Synthesis

N-Methyl-4,5-dihydro-1,3-thiazol-2-amine as a Building Block in Complex Heterocycle Synthesis

The structure of this compound makes it an important building block for synthesizing a variety of complex heterocyclic compounds. The reactivity of the dihydrothiazole ring system allows it to participate in numerous synthetic transformations, including cyclization and condensation reactions, to form novel fused and multi-ring systems. scilit.com

Researchers have successfully utilized derivatives of 2-aminothiazoles as precursors for creating intricate molecular structures. For instance, 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, a derivative of the aromatic analogue of the title compound, serves as a key intermediate. nih.gov This compound reacts with various heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives to yield complex molecules containing di-, tri-, and even tetrathiazole moieties. nih.gov The nucleophilicity of the sulfur atom in reagents like 2-aminothiophenol (B119425) often directs the reaction pathway, leading to specific isomers such as 5-(4H-Benzo[b] nih.govevitachem.comthiazin-3-yl)-N,4-dimethylthiazol-2-amine. nih.gov

Another significant application is in the synthesis of fused heterocyclic systems. A notable example is the creation of scilit.comnih.govthiazolo[4,5-d]pyrimidines. scilit.comresearchgate.net This synthesis can be achieved through a multi-step process that often involves the formation of a 4-thiazolidinone (B1220212) intermediate, which then undergoes a Michael addition reaction with thiourea (B124793) to construct the final fused-ring product. scilit.comresearchgate.net The versatility of the thiazole (B1198619) scaffold is further demonstrated in the synthesis of thiazole-based chalcones, which can act as intermediates for further elaboration into other complex structures. nih.gov

The table below summarizes representative examples of complex heterocycles synthesized from thiazole-based building blocks.

Starting Material/IntermediateReagent(s)Resulting Heterocyclic SystemRef
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one2-aminothiazole (B372263)Imidazo[2,1-b]thiazole derivative (dithiazole) nih.gov
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one2-aminothiophenolBenzo[b] nih.govevitachem.comthiazine-substituted thiazole nih.gov
4-Thiazolidinone derivativesThiourea scilit.comnih.govThiazolo[4,5-d]pyrimidines scilit.comresearchgate.net
1,3-Thiaza-1,3-butadienesOxidizing agents (e.g., mCPBA)5H-1,2,4-Oxathiazoles, 2,3-dihydro-1,2,4-thiadiazoles semanticscholar.org

Catalytic Roles of Dihydrothiazole Derivatives

Derivatives of thiazoles and dihydrothiazoles are recognized for their potential in organocatalysis, primarily through the formation of N-heterocyclic carbenes (NHCs), specifically thiazol-2-ylidenes. These carbenes are highly reactive species capable of catalyzing a range of chemical transformations. The catalytic cycle often begins with the deprotonation of the corresponding thiazolium salt precursor.

Thiazol-2-ylidenes have been investigated as one-electron transfer agents in radical catalysis. acs.org Dimers of these carbenes can act as potent reducing agents. For example, a dimer derived from a thiazol-2-ylidene with bulky N-substituents was found to be a strong reducing agent (Eox = -0.8 V vs SCE) and could be isolated as an air-persistent radical cation. acs.org This radical cation proved to be an effective promoter for the radical transformation of α-bromoamides into oxindoles. acs.org

Historically, the catalytic activity of the thiazolium ring is best exemplified by thiamine (B1217682) (Vitamin B1), which catalyzes the benzoin (B196080) condensation. acs.org Synthetic analogues, such as N-benzyl-4-methylthiazolium bromide and 3,4-dimethylthiazolium bromide, have also been shown to be effective catalysts for related reactions like the furoin (B1674284) condensation. acs.org The N-methyl group in this compound is crucial for the formation of the catalytically active thiazolium species, influencing its stability and reactivity.

The table below highlights some catalytic applications involving thiazole-based systems.

Catalyst TypeReaction CatalyzedKey FeaturesRef
Thiazol-2-ylidene Radical CationRadical cyclization of α-bromoamidesFunctions as an efficient single-electron transfer promoter. acs.org
N-benzyl-4-methylthiazolium bromideFuroin CondensationActs as a synthetic analogue of thiamine, facilitating C-C bond formation. acs.org
Thiamine (Thiazolium salt)Benzoin CondensationClassic example of umpolung catalysis mediated by a thiazolium ylide. acs.org

Synthetic Routes to Bioactive Analogues

The thiazole ring is a privileged scaffold in medicinal chemistry, and this compound serves as a key starting point for the synthesis of numerous bioactive analogues. bepls.com Synthetic modifications are typically aimed at exploring the structure-activity relationship (SAR) to enhance potency against various biological targets. nih.govmdpi.com

One common strategy involves reactions at the C5 position of the thiazole ring. Halogenation of 2-aminothiazoles, for example, produces 2-amino-5-halothiazoles. jocpr.com These halogenated intermediates can then undergo nucleophilic substitution reactions, where the halide is displaced by various nucleophiles to introduce new functional groups and build molecular diversity. jocpr.com

Another fruitful approach is the condensation of thiazole-containing precursors with other reagents to create hybrid molecules. For instance, novel thiazole pyrimidine (B1678525) derivatives with potential anticancer activity have been synthesized through the cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. nih.govmdpi.com Similarly, reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives has yielded thioacetamides with selective anticancer activity. nih.govmdpi.com The synthesis of 1,3,4-thiadiazoles incorporated with a 1,3-thiazole moiety has also been explored to develop new bioactive compounds. researchgate.net These efforts highlight the modularity of thiazole chemistry in generating libraries of compounds for biological screening.

The following table presents examples of synthetic routes leading to bioactive thiazole analogues.

Thiazole PrecursorSynthetic TransformationResulting Analogue ClassBioactivityRef
2-AminothiazolesHalogenation followed by nucleophilic substitution5-Substituted-2-aminothiazolesBuilding blocks for various agents jocpr.com
4-Amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamidesCyclization with trifluoroacetic anhydrideThiazole pyrimidine derivativesAnticancer nih.govmdpi.com
2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamideReaction with mercapto derivativesN-(thiazol-2-yl)-2-substituted thioacetamidesAnticancer nih.govmdpi.com
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-oneCondensation with heterocyclic aminesDi- and trithiazole derivativesAntimicrobial nih.govnih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing N-Methyl-4,5-dihydro-1,3-thiazol-2-amine and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thioamides or thioureas with α,β-unsaturated carbonyl compounds. For example, derivatives of 4,5-dihydrothiazol-2-amine are often synthesized using literature protocols involving cyclization of thiourea intermediates with chloroacetone or bromoketones under reflux conditions in ethanol or acetic acid . Optimizing reaction time and temperature (e.g., 70–80°C for 6–12 hours) improves yield. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm regioselectivity and purity .

Q. How can spectroscopic techniques be used to confirm the structure of this compound?

  • Methodological Answer : 1H^1H-NMR is essential for identifying the methyl group (-N-CH3_3) resonance at δ 2.8–3.2 ppm and the dihydrothiazole ring protons (CH2_2-S) as multiplet signals between δ 3.5–4.5 ppm. IR spectroscopy confirms the C=N stretch (1600–1650 cm1^{-1}) and N-H bending (1500–1550 cm1^{-1}). Mass spectrometry (ESI-MS) provides molecular ion peaks matching the calculated molecular weight (e.g., m/z 144.05 for C4 _4H8 _8N2 _2S) .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent effectively removes unreacted starting materials. Recrystallization from ethanol or acetonitrile yields high-purity crystals (>95%), verified by HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. For example, the dihydrothiazole ring typically shows a puckered conformation with C-S bond lengths of ~1.75 Å and C-N distances of ~1.30 Å. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing thermal displacement parameters and validating hydrogen-bonding networks .

Q. What computational approaches are suitable for studying the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular electrostatic potential (MEP) surfaces and frontier molecular orbitals (HOMO-LUMO). These studies reveal nucleophilic/electrophilic sites and reactivity trends. Solvent effects (e.g., polarizable continuum models) improve agreement with experimental UV-Vis spectra .

Q. How can researchers address contradictions in biological activity data for thiazol-2-amine derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or antioxidant assays often arise from variations in assay conditions (e.g., bacterial strain, concentration). Standardized protocols (e.g., CLSI guidelines for MIC testing) and dose-response curves (IC50_{50}) minimize variability. Comparative studies with positive controls (e.g., ascorbic acid for antioxidant assays) ensure reliability .

Q. What strategies mitigate challenges in synthesizing enantiopure this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloid-derived catalysts) enable enantioselective synthesis. Chiral HPLC (Chiralpak IA column) or circular dichroism (CD) spectroscopy confirms enantiomeric excess (>99%) .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying pH and temperature?

  • Methodological Answer : Accelerated stability testing involves storing the compound at 40°C/75% RH for 6 months. HPLC-MS monitors degradation products (e.g., hydrolysis of the thiazole ring). Kinetic modeling (Arrhenius equation) predicts shelf life under standard conditions (25°C) .

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?

  • Methodological Answer : Non-linear regression (e.g., Hill equation) fits dose-response data to calculate EC50_{50} or IC50_{50}. ANOVA with Tukey’s post-hoc test identifies significant differences between treatment groups (p < 0.05). Software like GraphPad Prism or R packages (e.g., drc) streamline analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.